(1S,3s)-3-(methylamino)-N-phenylcyclobutane-1-carboxamide (1S,3s)-3-(methylamino)-N-phenylcyclobutane-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17695828
InChI: InChI=1S/C12H16N2O/c1-13-11-7-9(8-11)12(15)14-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol

(1S,3s)-3-(methylamino)-N-phenylcyclobutane-1-carboxamide

CAS No.:

Cat. No.: VC17695828

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

(1S,3s)-3-(methylamino)-N-phenylcyclobutane-1-carboxamide -

Specification

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name 3-(methylamino)-N-phenylcyclobutane-1-carboxamide
Standard InChI InChI=1S/C12H16N2O/c1-13-11-7-9(8-11)12(15)14-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3,(H,14,15)
Standard InChI Key YMVMLGCURPELJY-UHFFFAOYSA-N
Canonical SMILES CNC1CC(C1)C(=O)NC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure centers on a cyclobutane ring, a four-membered carbon cycle known for inducing conformational rigidity. The (1S,3s) stereochemistry denotes specific spatial arrangements: the methylamino group (-NHCH3_3) occupies the third position, while the phenylcarboxamide (-NHC(O)Ph) is at the first position. This stereochemical configuration is critical for its bioactivity, as it dictates spatial complementarity with target proteins.

Table 1: Key Chemical Properties

PropertyValue
IUPAC Name3-(methylamino)-N-phenylcyclobutane-1-carboxamide
Molecular FormulaC12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}
Molecular Weight204.27 g/mol
Canonical SMILESCNC1CC(C1)C(=O)NC2=CC=CC=C2
InChI KeyYMVMLGCURPELJY-UHFFFAOYSA-N
PubChem CID125454904

The carboxamide group enhances hydrogen-bonding capacity, while the phenyl ring contributes to hydrophobic interactions. The methylamino substituent may facilitate protonation under physiological conditions, influencing solubility and membrane permeability.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (1S,3s)-3-(methylamino)-N-phenylcyclobutane-1-carboxamide typically involves multi-step organic reactions. A common strategy begins with the formation of the cyclobutane ring via [2+2] photocycloaddition or strain-driven cyclization. Subsequent functionalization includes:

  • Amination: Introduction of the methylamino group via nucleophilic substitution or reductive amination.

  • Carboxamide Formation: Coupling of the cyclobutane carboxylic acid derivative with aniline using carbodiimide-based reagents (e.g., EDC/HOBt).

Enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) has been reported for analogous compounds, suggesting potential metabolic pathways for this molecule.

Reactivity Profile

The compound participates in reactions typical of secondary amines and amides:

  • Hydrolysis: The carboxamide bond may cleave under acidic or basic conditions, yielding cyclobutane carboxylic acid and aniline derivatives.

  • Methylation: The secondary amine can undergo further alkylation or acylation to generate quaternary ammonium salts or urea derivatives.

Biological Activity and Mechanisms

Autophagy Modulation

Autophagy, a cellular recycling process, is implicated in diseases ranging from cancer to neurodegeneration. (1S,3s)-3-(Methylamino)-N-phenylcyclobutane-1-carboxamide has shown preliminary activity as an autophagy modulator, potentially by interacting with LC3-II or Beclin-1, key proteins in autophagosome formation. Its rigid structure may stabilize interactions with hydrophobic binding pockets in these targets.

Structure-Activity Relationships (SAR)

  • Cyclobutane Ring: The strained ring system imposes torsional constraints, reducing entropy penalties upon target binding.

  • Phenylcarboxamide: Enhances affinity for aromatic-rich regions of enzymes or receptors.

  • Methylamino Group: The basic nitrogen may form salt bridges with acidic residues in target proteins.

Pharmacological Applications

Drug Discovery

The compound’s modular structure makes it a versatile scaffold for developing:

  • Kinase Inhibitors: Conformational rigidity mimics ATP-binding motifs.

  • GPCR Modulators: The phenyl group may target orthosteric or allosteric sites.

Analytical Characterization

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR spectra would show distinct signals for the cyclobutane protons (δ 2.5–3.5 ppm), methylamino group (δ 2.2 ppm), and aromatic protons (δ 7.0–7.5 ppm).

  • Mass Spectrometry: ESI-MS would display a molecular ion peak at m/z 204.27 [M+H]+^+.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator